molecular formula C15H14O4 B1619010 Furacrinic acid CAS No. 23580-33-8

Furacrinic acid

Cat. No. B1619010
CAS RN: 23580-33-8
M. Wt: 258.27 g/mol
InChI Key: DLTWLXUYSLIIQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves determining the compound’s molecular formula, the arrangement of atoms, and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

1. Cancer Research and Therapeutics

Furacrinic acid derivatives, such as Rosmarinic Acid (RA), have shown potential in cancer research. RA, found in rosemary, has demonstrated anti-cancer effects through modulation of HDAC2 expression in prostate cancer cell lines. It induces cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent in prostate cancer treatment (Yin-Gi Jang, Kyung-A Hwang, Kyung-Chul Choi, 2018).

2. Biochemical Transformations

Research on furacrinic acid derivatives includes the transformation of bio-derived furans into valuable compounds. For instance, the catalytic transformation of furans such as 2-furfural and 5-methyl-2-furfural into ketoacids and diketones has been studied. These transformations, using water-soluble ruthenium catalysts, are significant for green chemistry and sustainable development (K. Gupta, Deepika Tyagi, A. Dwivedi, S. Mobin, S. Singh, 2015).

3. Pharmacological Properties

Furacrinic acid derivatives like furan and its acetylenic thiophene derivatives have been explored for their pharmacological properties, including antinociceptive effects. Studies on mice have shown that these compounds can induce antinociception through interactions with opioidergic and muscarinic cholinergic receptors (C. E. Goncales, D. Araldi, R. B. Panatieri, J. Rocha, G. Zeni, C. W. Nogueira, 2005).

4. Molecular Biology and Genetics

In molecular biology, studies on the FurE transporter in Aspergillus nidulans, which is specific for uracil, allantoin, and uric acid, have revealed insights into the regulation of substrate specificity and cellular transport mechanisms. These studies highlight the role of cytosolic N- and C-termini in regulating function and specificity of transporters (G. Papadaki, G. Lambrinidis, Andreas Zamanos, E. Mikros, G. Diallinas, 2019).

Safety And Hazards

This involves understanding the compound’s toxicity, potential health effects, safety precautions, and proper handling and disposal methods .

Future Directions

This could include potential applications, ongoing research, and areas where further study is needed .

properties

IUPAC Name

6-methyl-5-(2-methylidenebutanoyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-4-8(2)14(16)11-6-10-7-13(15(17)18)19-12(10)5-9(11)3/h5-7H,2,4H2,1,3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWLXUYSLIIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178217
Record name Furacrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furacrinic acid

CAS RN

23580-33-8
Record name Furacrinic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furacrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURACRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO15Q907ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L De Luca, G Nieddu, A Porcheddu… - Current medicinal …, 2009 - ingentaconnect.com
In their structural multiplicity and in the extent to which they occur in nature the derivatives of benzofuran are significantly lesser than the isoelectronic analogue indoles. However, these …
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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